Opal Blue SS

Catalog No.
S566481
CAS No.
2152-64-9
M.F
C37H30ClN3
M. Wt
552.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Opal Blue SS

CAS Number

2152-64-9

Product Name

Opal Blue SS

IUPAC Name

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline;hydrochloride

Molecular Formula

C37H30ClN3

Molecular Weight

552.1 g/mol

InChI

InChI=1S/C37H29N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-39H;1H

InChI Key

JMCKWTQLJNQCTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6.Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6.Cl

Chemical Identity and Basic Properties of Opal Blue SS

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and basic physicochemical properties for Opal Blue SS, also known as Solvent Blue 23 [1] [2].

Property Value / Description
IUPAC Name 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride [1]
CAS Registry Number 2152-64-9 [2]
Other Names Solvent Blue 23, CI 42760 [1] [2]
Molecular Formula C₃₇H₃₀ClN₃ [1] [2]
Molar Mass 552.11 g·mol⁻¹ [2] (or 552.12 g·mol⁻¹ [1])
Appearance Information not available in search results
Boiling Point 836.66 °C (at 101,325 Pa) [2]
Density 1.09 (at 20°C) [2]
Water Solubility 2.081 μg/L at 25°C [2]
LogP 6.01 (at 25°C) [2]
Primary Application Indicator in agar for detecting lipase activity in microorganisms [1]

Recommended Approach for Spectroscopic Characterization

Since quantitative spectroscopic data is lacking, you would need to perform experimental analysis. Here is a logical workflow and standard protocol for obtaining this data:

Start Start: this compound Sample Prep Sample Preparation Start->Prep UV UV-Vis Spectroscopy Prep->UV P1 Solution: Dissolve in suitable solvent (e.g., ethanol) Solid: Prepare as KBr pellet for IR Prep->P1 Struct Structural Confirmation UV->Struct P2 Record spectrum from 200-800 nm. Identify λ_max (absorption maximum) and calculate ε (molar absorptivity). UV->P2 Data Data Analysis Struct->Data P3 FT-IR Spectroscopy: Analyze functional groups and molecular structure. Mass Spectrometry: Confirm molecular weight. Struct->P3 P4 Correlate UV-Vis λ_max with chromophore structure. Use IR and MS data for full structural verification. Data->P4

Experimental workflow for characterizing this compound

Sample Preparation
  • For UV-Vis Spectroscopy: Prepare a dilute solution of the dye in a spectroscopically suitable solvent (e.g., ethanol, methanol, or water, depending on solubility) [3]. The concentration should be adjusted to ensure the absorbance readings are within the linear range of the instrument (typically between 0.1 and 1.0).
  • For IR Spectroscopy: For solid samples, the most common method is the KBr pellet technique [4]. A small amount of the dye is mixed with potassium bromide (KBr) and pressed under high pressure to form a transparent pellet.
Instrumental Setup and Data Collection
  • UV-Vis Spectroscopy: The core measurement involves recording the absorption spectrum across the ultraviolet and visible light regions (typically 200–800 nm) [3]. The key parameter to determine is λ_max, the wavelength at which maximum absorption occurs. The Beer-Lambert law (A = εlc) is then used to calculate the molar absorptivity (ε) from measurements at different concentrations [3].
  • Infrared (IR) Spectroscopy: Techniques such as Attenuated Total Reflection (ATR)—which is often non-destructive—or transmission spectroscopy (using KBr pellets) can be used to analyze the solid dye [4]. The spectrum should be recorded in the fingerprint region (e.g., 200–1600 cm⁻¹) to identify characteristic functional groups [4].

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Opal Blue SS, also known as Solvent Blue 23 or Spirit Blue, is a chemical dye with some documented physicochemical properties [1].

Basic Identifiers

Property Description
CAS Number 2152-64-9 [2] [3] [1]
Chemical Name This compound [3]
Other Names Solvent Blue 23, Spirit Blue, C.I. 42760 [3] [4] [1]
Molecular Formula C₃₇H₃₀ClN₃ [2] [3] [1]
Molecular Weight 552.11 g/mol [2] [3] [4]

Physicochemical Property Data

Property Value / Description
Boiling Point 836.66 °C (at 101,325 Pa) [3]
Density 1.09 (at 20°C) [3]
Water Solubility 2.081 μg/L at 25°C [3]
Vapor Pressure 0 Pa at 25°C [3]
LogP 6.01 (at 25°C) [3]
Flash Point 383.3 °C [4]

Known Applications and Handling

This compound has a documented use in microbiological laboratory settings.

  • Primary Use: Used as an indicator in Spirit Blue Agar, a medium for detecting lipase activity in microorganisms [1]. The dye is incorporated into the agar, and lipase-producing bacteria can be identified by a visible change in the dye around the bacterial growth [1].

How to Obtain the Safety Data Sheet

While a full SDS was not found, the following steps are recommended to obtain one:

  • Contact Suppliers Directly: Suppliers listed in the search results are the most reliable source for current SDS documents. I found several potential suppliers you can contact:
    • Alfa Chemistry (United States) [2]
    • Deccan Dyes And Chemical Industries (India) [2]
    • DAYANG CHEM (China) and others [3]
  • Check Manufacturer Websites: If you know the manufacturer of your specific product, their website should have an SDS database.
  • Use Professional Chemical Databases: Commercial scientific supply companies (e.g., Merck, Thermo Fisher Scientific) often provide SDS for the chemicals they sell.

Experimental Workflow for Lipase Detection

Based on its known application, here is a generalized protocol for using this compound to detect bacterial lipase activity:

Prepare Spirit Blue Agar Prepare Spirit Blue Agar Inoculate with Sample Inoculate with Sample Prepare Spirit Blue Agar->Inoculate with Sample Incubate at 35±2°C Incubate at 35±2°C Inoculate with Sample->Incubate at 35±2°C Observe for Hydrolysis Observe for Hydrolysis Incubate at 35±2°C->Observe for Hydrolysis Lipase Positive\n(Blue Halos) Lipase Positive (Blue Halos) Observe for Hydrolysis->Lipase Positive\n(Blue Halos) Clear Zone Lipase Negative\n(No Change) Lipase Negative (No Change) Observe for Hydrolysis->Lipase Negative\n(No Change) No Clear Zone

Detailed Protocol Steps:

  • Medium Preparation: Prepare the Spirit Blue Agar according to the standardized formulation, which includes this compound dye, peptone, yeast extract, NaCl, and agar [1].
  • Inoculation: Aseptically inoculate the surface of the set agar with the test microorganism, using a technique such as streaking or spot inoculation.
  • Incubation: Incub the inoculated plates at an appropriate temperature (e.g., 35±2°C) for 24-48 hours [1].
  • Interpretation: After incubation, observe the plates for a zone of clearance (hydrolysis) around the bacterial growth against the blue background of the agar. A clear zone indicates lipase production (positive result), while no change indicates a negative result [1].

References

Comprehensive Application Notes and Protocols: Spirit Blue Agar for Lipase Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lipase detection is a critical analytical procedure in various scientific and industrial fields, including microbiology, food science, and pharmaceutical development. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymatic catalysts that hydrolyze carboxylic acid ester bonds in triglycerides, releasing free fatty acids (FFAs) and glycerol. The detection and quantification of lipase activity is essential for identifying lipolytic microorganisms, assessing enzyme production, and evaluating potential spoilage organisms in food products, particularly in high-fat content items like dairy products where lipase activity can cause organoleptic deterioration through rancidity development [1].

Spirit Blue agar represents a standardized microbiological medium specifically formulated for the detection and enumeration of lipase-producing microorganisms. This differential medium incorporates a substrate for lipase activity and a pH-sensitive dye that undergoes color changes in response to the biochemical reactions caused by lipolytic activity. The method is valued for its simplicity and reliability, providing both qualitative and semi-quantitative data on lipase production by various microorganisms [1]. This protocol details the preparation, application, and interpretation of Spirit Blue agar for lipase detection, targeting the needs of researchers, scientists, and drug development professionals requiring robust enzymatic detection methods.

Principle of Detection

Biochemical Basis

The fundamental principle underlying Spirit Blue agar lipase detection relies on the enzymatic hydrolysis of lipid substrates incorporated into the medium. When lipase-producing microorganisms grow on Spirit Blue agar, they secrete extracellular lipases that catalyze the breakdown of triglycerides (particularly tributyrin) into free fatty acids and glycerol. This hydrolysis reaction generates acidic products that alter the local pH in the immediate vicinity of the microbial colonies [1].

The Spirit Blue dye, which serves as a pH indicator, undergoes a discernible color change in response to this acidification. As the pH decreases due to fatty acid liberation, the dye shifts from its original blue color to a pronounced dark blue or purple hue. Additionally, the hydrolysis of the triglyceride substrate creates a visible clearance zone in the otherwise opaque medium surrounding the lipase-positive colonies, resulting from the dissolution of the emulsified lipid particles [1]. This dual indicator system—both color change and zone of clearance—provides a robust detection mechanism with built-in verification, enhancing the reliability of the assay for both qualitative identification and semi-quantitative estimation of lipolytic activity.

Materials and Reagents

Composition of Spirit Blue Agar

Table 1: Standard formulation for Spirit Blue agar [1]

Component Quantity Function
Spirit Blue dye 0.01-0.02 g/L pH indicator
Tributyrin (glyceryl tributyrate) 10-20 mL/L Lipase substrate
Polysorbate 80 5-10 mL/L Emulsifying agent
Peptone 5.0 g/L Nitrogen source
Yeast extract 3.0 g/L Vitamin source
Agar 15.0 g/L Solidifying agent
Reagent Preparation

Spirit Blue agar is prepared by suspending the components in distilled water and heating with frequent agitation until boiling to completely dissolve the agar. The medium should be sterilized by autoclaving at 121°C for 15 minutes, taking care not to overhear as excessive heating may degrade the lipid components. After sterilization, the medium should be cooled to approximately 45-50°C before pouring into sterile Petri plates under aseptic conditions. If alternative lipid substrates are used, such as olive oil or cottonseed oil, they should be added after autoclaving following sterilization by filtration [1]. Prepared plates should be stored in the dark at 2-8°C to prevent degradation of light-sensitive components.

Procedure

Sample Preparation and Inoculation

Microbial samples should be prepared as appropriate for the source material. For pure culture identification, prepare a suspension in sterile physiological saline to match a 0.5 McFarland standard. For food or environmental samples, prepare serial dilutions in sterile diluent. The inoculation method follows standard microbiological practices:

  • Label Spirit Blue agar plates with appropriate sample identifiers, date, and dilution factors as needed.
  • Aseptically transfer 0.1 mL of liquid sample to the center of the agar surface for spread plating, or use streak plating for isolation of pure cultures [1].
  • Evenly distribute the inoculum across the agar surface using a sterile spreader, ensuring complete coverage without damaging the agar surface.
  • Allow the inoculum to be absorbed into the agar for 10-15 minutes before inversion.
Incubation Conditions

Incubation parameters vary depending on the microorganisms of interest and their optimal growth temperatures:

  • For general lipolytic screening of mesophilic microorganisms: 32 ± 1°C for 48 ± 3 hours [1]
  • For psychrotrophic organisms (common in dairy products): 21 ± 1°C for 72 hours [1]
  • For thermophilic organisms: 55°C for 24-48 hours

Incubation time may be extended for slow-growing microorganisms or when assessing weak lipase producers. Plates should be incubated in the inverted position to prevent condensation from interfering with result interpretation.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for Spirit Blue agar lipase detection:

Start Start Protocol MediaPrep Media Preparation • Suspend components • Heat with agitation • Autoclave at 121°C Start->MediaPrep PourPlates Pour Plates • Cool to 45-50°C • Pour into sterile Petri dishes MediaPrep->PourPlates SampleInoc Sample Inoculation • Prepare sample dilutions • Spread plate method • Allow absorption PourPlates->SampleInoc Incubation Incubation • 32°C for 48h (mesophiles) • 21°C for 72h (psychrotrophs) SampleInoc->Incubation Interpretation Result Interpretation • Observe color change • Measure clearance zones Incubation->Interpretation DataRec Data Recording • Qualitative assessment • Semi-quantitative measurement Interpretation->DataRec End End Protocol DataRec->End

Results Interpretation

Qualitative Assessment

Lipase-positive microorganisms are identified by the development of a distinct dark blue to purple halo or precipitation zone surrounding and/or beneath the colonies [1]. This color change results from the interaction between the Spirit Blue dye and the free fatty acids released through enzymatic hydrolysis. Additionally, a clear zone of hydrolysis may be visible in the opaque medium, particularly when tributyrin is used as the substrate, indicating dissolution of the emulsified lipid [1].

Lipase-negative microorganisms will show growth without any color change in the surrounding medium or formation of clearance zones. The medium retains its original appearance without evidence of lipid hydrolysis. Weakly positive reactions may manifest as a light blue halo or a minimal clearance zone that requires careful observation under optimal lighting conditions for accurate interpretation.

Quantitative Measurement

For semi-quantitative assessment of lipase activity, the diameter of both the colony and the hydrolysis zone (including the colony itself) should be measured using calipers or a ruler. The lipolytic index can be calculated as the ratio of the hydrolysis zone diameter to the colony diameter. This provides a comparative measure of lipase production across different isolates or under varying conditions.

Table 2: Interpretation guide for Spirit Blue agar lipase detection

Result Visual Observation Lipolytic Activity Typical Organisms
Positive Distinct dark blue/purple halo with clear zone Strong Pseudomonas fluorescens, Penicillium roqueforti, Staphylococcus aureus
Weakly Positive Faint blue halo, minimal clearance Moderate Some Lactobacillus species, Micrococcus species
Negative No color change, no clearance zone Absent Streptococcus thermophilus, Escherichia coli (most strains)

Applications

Industrial and Research Applications

The Spirit Blue agar lipase detection method has extensive applications across multiple fields:

  • Dairy industry quality control: Detection of lipolytic spoilage organisms in milk, cheese, and other high-fat dairy products where lipase activity causes rancidity and off-flavors [1]. Psychrotrophic lipase producers are particularly problematic as they can produce heat-stable enzymes that survive pasteurization.
  • Biotechnological screening: Identification and isolation of novel lipase-producing microorganisms for industrial enzyme production, biofuel processing, and waste treatment [1].
  • Pharmaceutical applications: Detection of lipase-producing pathogens in pharmaceutical products and screening for microbial strains with regiospecific lipases valuable for synthesis of chiral intermediates in drug development [2].
  • Food safety monitoring: Enumeration of lipolytic microorganisms as quality indicators in food processing environments, particularly for fat-rich products where lipolysis accelerates spoilage.

Troubleshooting and Modifications

Common Issues and Solutions

Table 3: Troubleshooting guide for Spirit Blue agar lipase detection

Problem Possible Cause Solution
No zone formation with known lipase producers Substrate degradation during autoclaving Filter-sterilize lipid substrate and add to cooled medium
Weak or ambiguous reactions Insufficient incubation time Extend incubation up to 5-7 days for weak producers
Excessive background coloration Old medium or improper storage Prepare fresh plates and store in dark at 2-8°C
No growth but lipase zones present Non-viable cells releasing enzymes Include viability controls and check culture vitality
Poor emulsion separation Inadequate emulsification Increase polysorbate concentration or use alternative emulsifiers
Method Modifications

The standard Spirit Blue agar protocol can be modified to enhance detection sensitivity or adapt to specific requirements:

  • Alternative substrates: Replace tributyrin with olive oil, cottonseed oil, or Tween 80 to detect lipases with different substrate specificities [1].
  • pH optimization: Adjust initial pH to optimize detection of acidophilic or alkaliphilic lipase producers.
  • Temperature variants: Use incubation temperatures from 4°C to 65°C to screen for psychrophilic or thermophilic lipases with industrial applications [2].
  • Quantitative approaches: Combine with image analysis software for more precise quantification of hydrolysis zones.

Conclusion

Spirit Blue agar remains a fundamental technique for detecting lipase-producing microorganisms across diverse applications. Its simplicity, cost-effectiveness, and reliability make it particularly valuable for routine quality control in food and pharmaceutical industries, as well as for primary screening in research laboratories seeking novel lipase producers. The method's dual indicator system—combining visual clearance with colorimetric change—provides robust detection that can be adapted to both qualitative and semi-quantitative applications.

While the protocol is well-established, opportunities exist for method refinement through substrate modifications, incubation parameter adjustments, and integration with digital analysis tools. As industrial interest in microbial lipases continues to grow for applications in biofuel production, bioremediation, and fine chemical synthesis, the Spirit Blue agar method serves as an accessible entry point for identifying promising microbial candidates. For comprehensive lipase characterization, this method should be supplemented with quantitative assays including spectrophotometric, fluorometric, or chromatographic techniques to determine specific activity and regioselectivity profiles [2].

References

Understanding the Spirit Blue Lipase Assay

Author: Smolecule Technical Support Team. Date: February 2026

The Spirit Blue lipase assay is a classical, plate-based method used to detect extracellular lipase activity in microorganisms, particularly bacteria [1].

  • Principle: The assay is based on the hydrolysis of lipids by lipase. Spirit Blue agar contains a mixture of lipids (such as tributyrin or olive oil) and the dye Spirit Blue. When bacteria that produce lipase break down the lipids, they release free fatty acids. This process, known as lipolysis, causes a change in the local pH and leads to the degradation of the lipid-dye complex.
  • Detection: A positive result is indicated by a visible zone of clearance (halo) around the bacterial growth, where the blue color of the dye has faded or disappeared against the lighter background of hydrolyzed lipids [1].

Reconstructed Experimental Protocol

The following protocol has been reconstructed based on the stated use of Spirit Blue agar [1] and standard microbiological methods for similar plate assays. Specific concentrations and preparation details from the search results are lacking.

Preparation of Spirit Blue Agar

This is a generic formulation. The original publication should be consulted for the specific recipe.

Component Quantity Purpose & Notes
Peptone/Yeast Extract ~10-15 g Nutrient base for bacterial growth
Agar ~15 g Solidifying agent
Lipid Source (e.g., Tributyrin, Olive Oil) ~10-30 ml Lipase substrate; emulsification is critical
Spirit Blue Dye To be determined Indicator; concentration not specified in results
Distilled Water To 1 L Solvent
Final pH ~7.0-7.5 Standard for most bacterial growth

Preparation Steps:

  • Dissolve the peptone, yeast extract, and agar in distilled water by heating.
  • Emulsify the lipid source with a small amount of water and a stabilizing agent like gum arabic (if needed) using a high-speed blender or homogenizer.
  • Autoclave the nutrient agar and the lipid emulsion separately to avoid breaking the emulsion.
  • Cool both to approximately 50°C, then mix them together gently but thoroughly.
  • Add the filter-sterilized Spirit Blue dye solution to the mixture.
  • Pour the medium into sterile Petri plates and allow it to solidify.
Assay Procedure and Interpretation

The experimental workflow for conducting the assay is as follows:

G Start Start: Prepare Spirit Blue Agar Step1 1. Inoculate Plate (Streak or spot bacteria) Start->Step1 Step2 2. Incubate (24-48 hours at suitable temperature) Step1->Step2 Step3 3. Observe Results (Look for color change/clear zones) Step2->Step3 Decision Zone of Clearing Present? Step3->Decision ResultPos Positive Lipase Activity Decision->ResultPos Yes ResultNeg Negative Lipase Activity Decision->ResultNeg No End Record and Interpret Data ResultPos->End ResultNeg->End

Interpretation of Results:

  • Positive Lipase Activity: A clear zone (halo) around the bacterial growth indicates lipid hydrolysis.
  • Negative Lipase Activity: No visible change in the medium around the growth.

Comparison with Other Lipase Plate Assay Methods

Since a detailed Opal Blue SS protocol is not available, the table below summarizes it alongside other common plate assays for context.

Assay Method Substrate Indicator / Dye Positive Result Key Characteristics
Spirit Blue Agar [1] Tributyrin/Olive Oil Spirit Blue Zone of clearance Classic method; visual readout.
Rhodamine B Agar [2] Triolein Rhodamine B Orange fluorescent halo under UV light Highly sensitive and quantitative; requires UV transilluminator.
Phenol Red Agar [3] [4] Tween 80/Olive Oil Phenol Red Color change from red to yellow (due to pH drop) Detects acidic lipases; simple colorimetric readout.
Tributyrin Agar Tributyrin Zone of clearance Very common, simple assay for esterase/lipase activity.

Limitations and Modern Alternatives

  • Limitations of the Spirit Blue Assay: The search results do not provide information on the assay's sensitivity, specificity, or optimal reading time. The preparation can be complex due to the need for a stable lipid emulsion.
  • Recommended Modern Alternative: The Rhodamine B plate assay is widely considered a superior method due to its higher sensitivity and the ability to quantify activity by measuring the halo diameter under UV light [2]. Many recent studies on bacterial lipases utilize this or other chromogenic substrates for more robust and reliable detection [5] [3] [6].

References

Spirit Blue agar preparation method

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Formulations

The table below consolidates the basic formulation data for Spirit Blue Agar found in the search results.

Component Concentration per Liter Notes
Pancreatic digest of casein [1] 10.0 g Also referred to as tryptone or peptone.
Yeast extract [1] 5.0 g
Agar [1] 20.0 g Concentration may vary slightly by manufacturer.
Spirit blue dye [1] 0.15 g The key diagnostic component.
Lipase Reagent / Lipids Information Missing Essential for making the medium differential; must be added separately [1].

Proposed Framework for a Detailed Protocol

Since a full protocol is not available in the search results, the following workflow outlines the general steps for preparing a selective and differential agar medium like Spirit Blue Agar. You would need to fill in the specifics (e.g., the exact composition and preparation of the lipid supplement) from a manufacturer's manual or a validated laboratory methods book.

G Start Start Protocol Preparation Sub1 Weigh dry powder components (Peptone, Yeast Extract, Agar, Dye) Start->Sub1 Sub2 Suspend in distilled water and heat to dissolve Sub1->Sub2 Sub3 Autoclave to sterilize (121°C, 15 minutes) Sub2->Sub3 Sub4 Cool to 45-50°C Sub3->Sub4 Sub5 Aseptically add sterile Lipid Supplement Sub4->Sub5 Sub6 Mix thoroughly and pour into plates Sub5->Sub6 Sub7 Let plates solidify and dry before use Sub6->Sub7 End Store sealed plates at 2-8°C Sub7->End

To operationalize this framework, here are the detailed steps and considerations you would need to address.

Preparation of the Base Medium
  • Weighing and Suspension: Accurately weigh the required quantity of Spirit Blue Agar dehydrated powder based on the manufacturer's instructions for the final volume needed. Suspend the powder in a calibrated flask containing high-purity deionized or distilled water.
  • Heating and Dissolving: Heat the suspension with constant stirring, such as on a hot plate magnetic stirrer, until the medium is completely dissolved. Gentle boiling may be necessary, but care should be taken to avoid scorching.
  • Sterilization: Transfer the flask to an autoclave and sterilize at 121°C under 15 psi pressure for 15 minutes [2]. Ensure the flask closure (e.g., a cotton wool plug covered with foil) allows for steam penetration while preventing contamination.
Pouring Plates and Quality Control
  • Cooling and Supplementation: After sterilization, allow the medium to cool in a water bath to approximately 45-50°C (a temperature you can hold comfortably for 5 seconds) [3]. Aseptically add any required sterile supplements, most critically the lipid emulsion (e.g., lipase reagent). The search results explicitly state that Spirit Blue Agar is used "with Lipase Reagent" [1], but the preparation details for this reagent are not provided.
  • Mixing and Pouring: Gently swirl the flask to mix the supplement evenly without creating bubbles. Pour approximately 20-25 mL [3] of the medium into each sterile Petri dish on a level surface.
  • Solidification and Storage: Let the poured plates solidify completely at room temperature. Once solid, seal the plates in bags and store them upside down [4] in a refrigerator at 2-8°C [2] [5] to prevent condensation from accumulating on the lid. Properly prepared plates can typically be stored for several weeks.
Inoculation and Interpretation
  • Inoculation: The common method for detecting lipase activity is streaking. A sterile loop is used to streak the sample or pure culture onto the surface of the agar to obtain isolated colonies [4].
  • Incubation: Invert the inoculated plates and incubate under conditions suitable for the target microorganisms (e.g., 35-37°C for 24-48 hours).
  • Result Interpretation: Following incubation, lipase-positive organisms are identified by a zone of hydrolysis around the colonies. This hydrolysis typically manifests as a clear halo or a change in the color of the dye (e.g., digestion of the Spirit blue dye along with the lipids) [4].

References

lipolytic microorganisms detection using Spirit Blue

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Spirit Blue Agar for Lipase Detection

Spirit Blue agar is a differential culture medium specifically designed to detect microbial lipase activity. The test is based on the ability of lipolytic microorganisms to secrete extracellular lipases that hydrolyze lipids present in the agar.

  • Core Principle: The medium contains lipids, such as tributyrin or olive oil, as substrates. Spirit Blue dye acts as a visual pH indicator. When bacteria produce lipase, the enzyme breaks down the lipids into fatty acids and glycerol. The release of fatty acids lowers the local pH, which causes the Spirit Blue dye to change color, typically resulting in a visible clearing or a dark blue halo around the bacterial growth [1] [2].
  • Application: This method is widely used in microbiology labs to screen and identify lipase-producing bacteria like Staphylococcus aureus and Proteus vulgaris from mixed cultures [2].

Experimental Protocol

Here is a step-by-step protocol for using Spirit Blue agar to detect lipolytic microorganisms.

Materials and Reagents
  • Spirit Blue agar powder (commercially available)
  • Tributyrin or olive oil (as lipid substrate)
  • Distilled water
  • Autoclave
  • Water bath (45-50°C)
  • Sterile Petri dishes
  • Inoculation loops
  • Bacterial samples (pure cultures or mixed isolates)
  • Incubator (set to 37°C)
Procedure
  • Medium Preparation:

    • Prepare the Spirit Blue agar according to the manufacturer's instructions, typically by suspending the powder in distilled water.
    • Heat with frequent agitation to dissolve the medium completely.
    • Sterilize by autoclaving at 121°C for 15 minutes.
    • After autoclaving, cool and maintain the agar in a water bath at approximately 45-50°C to keep it in a liquid state.
  • Pouring Plates:

    • Aseptically pour the melted agar into sterile Petri dishes on a level surface.
    • Allow the agar to solidify completely at room temperature. The prepared plates can be stored refrigerated (2-8°C) for a short period.
  • Inoculation and Incubation:

    • Inoculate the solidified agar plates with pure bacterial cultures using streak or spot inoculation techniques.
    • Incubate the plates inverted at 35-37°C for 24 to 48 hours [2].
  • Result Interpretation:

    • Observe the plates for a visible zone of clearing or a dark blue precipitate around the bacterial growth after the incubation period [2].
    • A positive lipase result is indicated by this clearing or halo. No change in the medium indicates a negative result.

The workflow below summarizes the key steps of this protocol.

Start Start Protocol P1 Prepare Spirit Blue Agar Start->P1 P2 Sterilize (Autoclave) P1->P2 P3 Cool and Pour Plates P2->P3 P4 Inoculate with Sample P3->P4 P5 Incubate at 37°C (24-48 hours) P4->P5 P6 Interpret Results P5->P6 ResultPos Positive: Clearing/Halo P6->ResultPos Lipase Activity ResultNeg Negative: No Change P6->ResultNeg No Lipase Activity End Record Findings ResultPos->End ResultNeg->End

Data Interpretation and Analysis

The following table summarizes the expected results and their interpretations on Spirit Blue agar.

Table 1: Interpretation of Results on Spirit Blue Agar

Observation Interpretation Indicated Activity Example Organisms
Clear zone or dark blue halo around growth Positive Lipase is present; lipids are hydrolyzed [2] Staphylococcus aureus, Proteus vulgaris [2]
No change in medium around growth Negative Lipase is absent; lipids are not hydrolyzed [2] Staphylococcus epidermidis

Key Applications and Best Practices

  • Primary Application: Spirit Blue agar is instrumental in the identification and differentiation of bacteria within a mixture, particularly distinguishing between lipase-positive species like Staphylococcus aureus and others that are lipase-negative [2].
  • Quality Control: For reliable results, include known lipase-positive (e.g., Staphylococcus aureus) and lipase-negative (e.g., Staphylococcus epidermidis) control strains with each batch of tests [2].
  • Troubleshooting: If results are ambiguous after 24 hours, continue incubation up to 48-72 hours, as some organisms produce lipase slowly. Ensure the lipid substrate is properly emulsified in the medium for a uniform reaction.

Integration with Other Biochemical Tests

Spirit Blue agar is rarely used in isolation. It is part of a larger systematic approach for bacterial identification. For instance, it can follow an initial Gram stain and be used alongside other tests like Catalase, Mannitol Salt Agar (MSA), and Blood Agar to conclusively identify an unknown isolate [2]. The table below shows how these tests can work together.

Table 2: Example Biochemical Profile of Lipase-Positive Bacteria

Test Staphylococcus aureus [2] Proteus vulgaris [2]
Gram Stain Positive cocci (clusters) Negative rods
Spirit Blue Agar (Lipase) Positive Positive
Catalase Test Positive [2] Positive [2]
Mannitol Salt Agar (MSA) Positive (ferments mannitol) [3] [2] Not typically used for this organism
Blood Agar Beta-hemolysis (clear zones) [3] Not specified in search results

Frequently Asked Questions

  • What is the chemical nature of Spirit Blue? Spirit Blue, also known as Opal Blue SS, is a triphenylmethane dye with the chemical formula C₃₇H₃₀ClN₃ [1].
  • Can Spirit Blue agar be used for quantitative lipase analysis? While primarily a qualitative or semi-quantitative test, the diameter of the clearing zone can be measured and correlated with lipase activity levels for comparative studies.
  • What are common pitfalls? The main pitfalls are insufficient incubation time and using old or improperly prepared medium, which can lead to false-negative results.

References

Opal Blue SS staining concentration

Author: Smolecule Technical Support Team. Date: February 2026

Opal Multiplex IHC Workflow

The core of the Opal method involves sequential staining, imaging, and antibody stripping to detect multiple targets on a single tissue section [1]. The following diagram illustrates this cyclical workflow:

G Start Start: Deparaffinization, Rehydration, and Antigen Retrieval Cycle Staining Cycle Start->Cycle PrimaryAb Incubate with Primary Antibody Cycle->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb OpalLabel Label with Opal Fluorophore SecondaryAb->OpalLabel Image Image Acquisition OpalLabel->Image Stripping Antibody Stripping Image->Stripping Decision All Targets Stained? Stripping->Decision Decision->Cycle No End Final Imaging and Analysis Decision->End Yes

Detailed Experimental Protocol

Based on the 2025 research, here is a detailed methodology for performing TSA-based Opal multiplex IHC [1].

Materials:

  • Tissue Sections: 5 µm thick FFPE tissue sections mounted on slides.
  • Primary Antibodies: Validated for IHC on FFPE tissue.
  • Opal Fluorophores: Such as Opal 520, Opal 570, Opal 620, Opal 690.
  • Key Reagents: Opal Polymer HRP Ms+Rb system (e.g., Akoya Biosciences, NEL811001KT), antigen retrieval buffer (citrate pH 6.0 or Tris-EDTA pH 9.0), TBST wash buffer, blocking/antibody diluent, antifade mounting medium with DAPI.

Staining Procedure:

  • Deparaffinization and Rehydration: Follow standard protocols using xylene and graded ethanol series.
  • Antigen Retrieval: Perform heat-induced epitope retrieval in appropriate buffer (e.g., citrate or Tris-EDTA) using a microwave or water bath.
  • Blocking: Incubate sections with a blocking/antibody diluent for 10 minutes at room temperature.
  • Primary Antibody Incubation: Apply primary antibody and incubate for 40 minutes at 37°C.
  • Secondary Antibody Incubation: Apply HRP-polymer secondary antibody (e.g., from the Opal kit) for 10 minutes at room temperature.
  • Opal Fluorophore Incubation: Apply the designated Opal fluorophore (diluted 1:100 in the provided diluent) for 10 minutes at room temperature.
  • Antibody Stripping: After each staining cycle, remove the primary-secondary antibody complex to prepare for the next round. The 2025 study optimized the following method for fragile tissues:
    • Method: Hybridization Oven-Based Antibody Removal at 98°C (HO-AR-98).
    • Procedure: Incubate slides in pre-heated antigen retrieval buffer on a heating plate for 30 minutes at 98°C. To prevent tissue drying, replenish the heated retrieval buffer every 5 minutes.
  • Repeat: Repeat steps 4 through 7 for each additional marker in your panel.
  • Counterstaining and Mounting: After the final staining cycle, counterstain with DAPI and mount slides with an antifade mounting medium.

Key Optimization Findings

The 2025 study systematically compared antibody stripping methods, which is a critical step for successful multi-cycle staining [1]. The table below summarizes their findings:

Stripping Method Abbreviation Key Protocol Detail Stripping Efficiency Tissue Integrity (Fragile Tissues)
Microwave Oven-Assisted Removal MO-AR 15 min at 50% power (800W microwave) Effective Poor (caused delamination)
Chemical Reagent-Based Removal CR-AR 30 min at room temperature Less Effective Good
Hybridization Oven at 50°C HO-AR-50 30 min at 50°C Less Effective Good
Hybridization Oven at 98°C HO-AR-98 30 min at 98°C Effective Good

References

Spirit Blue agar incubation conditions

Author: Smolecule Technical Support Team. Date: February 2026

Spirit Blue Agar in Applied Research

The table below summarizes a recent research application of Spirit Blue Agar found in the search results, demonstrating its practical use in probiotic screening.

Application Context Target Enzyme/Property Method of Detection/Interpretation Reference
Screening probiotic isolates for lipolytic activity [1] Lipase Formation of a clear halo (precipitate digestion) around colonies indicates lipase production [1] [1]

This recent study highlights the assay's relevance in modern biotechnology for identifying bacterial strains with desired metabolic traits [1]. The lipase enzyme hydrolyzes lipids in the medium, and the Spirit Blue dye digested along with the lipids, resulting in a clear halo around positive colonies [1].

Protocol for Lipase Detection

Here is a general workflow and detailed methodology for conducting the Spirit Blue Agar assay based on the principles identified in the search results.

G Start Start: Prepare Spirit Blue Agar A Inoculate Plate with Isolate Start->A B Incubate Plate A->B C Observe for Halos B->C D Interpret Results C->D Result Lipase Activity Confirmed D->Result

Materials:

  • Spirit Blue Agar (commercially available powder or prepared as below) [2] [1].
  • Lipid substrate (e.g., tributyrin, olive oil, or other lipids) emulsified with the dye [1].
  • Standard laboratory equipment: sterile Petri dishes, inoculating loops, incubator [2].

Procedure:

  • Medium Preparation: Prepare Spirit Blue Agar according to the manufacturer's instructions or standard methods. The medium is typically opaque and light blue [1].
  • Inoculation: Spot-inoculate the surface of the agar plate with the test organism. A common method is to apply a small volume (e.g., 2 µL) of a bacterial suspension directly onto the agar surface [1].
  • Incubation: Incubate the inoculated plates under appropriate conditions. Note: Specific time and temperature were not available in the search results and must be determined from the manufacturer's protocol or established lab standards for the microorganism under investigation.
  • Interpretation: After incubation, examine the plates for the formation of a clear halo around the bacterial growth. This indicates a positive result for lipase activity, as the enzyme has digested the lipids emulsified with the dye [1]. The absence of a halo indicates a negative result.

References

Application Notes: Qualitative Screening of Microbial Lipases

Author: Smolecule Technical Support Team. Date: February 2026

Qualitative plate assays are a primary, high-throughput method for screening microbial isolates for lipase production. These methods rely on visualizing the hydrolysis of lipids incorporated into the agar medium, often indicated by a visible zone or a color change around the growing colony [1] [2].

The table below summarizes common dye-based screening methods that share a similar principle to what would be used for Opal Blue SS.

Dye/Indicator Mechanism of Action Positive Result Composition of Medium Key Applications
Rhodamine B [2] Binds to fatty acids released by hydrolysis, forming a complex. Orange fluorescent halo around colonies under UV light. Olive oil, Rhodamine B, agar, nutrient broth. Screening for extracellular lipases; highly sensitive.
Victoria Blue B [2] Acts as a pH indicator or complexes with fatty acids. Color change or formation of a precipitate around the colony. Triolein, Victoria Blue B, agar, nutrient broth. Detection of lipase activity, especially with triolein.
Phenol Red [2] pH indicator; fatty acid release lowers pH. Change from red to yellow halo around the colony. Olive oil, Phenol Red, CaCl₂, agar. Screening for lipolytic bacteria; simple colorimetric readout.
Spirit Blue/Nile Blue [1] Lipophilic dye released or altered upon lipid hydrolysis. Clear zone or color change around the colony. Lipid source (e.g., tributyrin), dye, agar. General screening for lipase and esterase activity.
Tween-based Assay [2] Precipitation of calcium salts of released fatty acids. White precipitate (opaque halo) around the colony or well. Tween 20/80, CaCl₂, agar. Detection of specific lipases that hydrolyze Tweens.

Detailed Experimental Protocols

Protocol 1: Rhodamine B Agar Plate Method

This is a highly sensitive method for detecting extracellular lipase production [2].

  • Medium Preparation:

    • Prepare a nutrient agar base (e.g., 0.8% w/v nutrient broth, 1.5% w/v agar).
    • Autoclave and cool to approximately 50°C.
    • Aseptically add olive oil (1% v/v, pre-sterilized by filtration) and a Rhodamine B solution (0.001% w/v final concentration).
    • Mix thoroughly by shaking and pour into sterile Petri dishes.
  • Screening Procedure:

    • Streak the microbial isolates onto the prepared agar plates to obtain well-isolated colonies.
    • Incubate plates at the optimal temperature for the microbe (e.g., 30°C for mesophiles) for 24-72 hours.
    • After incubation, examine the plates under UV light at 350 nm.
    • Positive lipase activity is indicated by orange fluorescent halos surrounding the colonies.
Protocol 2: Phenol Red Agar Plate Method

This method uses a pH shift for easy, visual detection [2].

  • Medium Preparation:

    • Prepare a base medium containing 0.1% CaCl₂ and 1.5% agar.
    • Autoclave and cool to 50°C.
    • Aseptically add filter-sterilized olive oil (0.1% v/v) and a Phenol Red solution (0.01% w/v final concentration).
    • The medium should appear red at neutral pH. Mix and pour into plates.
  • Screening Procedure:

    • Streak or spot microbial cultures onto the plates.
    • Incubate at the appropriate temperature for 24-48 hours.
    • Positive lipase activity is confirmed by the formation of a yellow zone around the microbial growth due to the release of fatty acids.

Workflow for Microbial Lipase Screening

The following diagram illustrates the general decision-making workflow for selecting and performing qualitative lipase screening assays.

G Start Start: Isolate Microorganisms A Select Screening Method Start->A B Tributyrin Agar Assay A->B  For general lipase  & esterase activity C Dye-Based Agar Assay A->C  For higher sensitivity  & specificity D Substrate: Tributyrin (Short-chain triglyceride) B->D G Select Dye & Substrate C->G E Mechanism: Hydrolysis creates a clear zone D->E F Result: Clear halo around colony E->F K Positive Lipase Producer Identified F->K H e.g., Rhodamine B/Olive Oil Phenol Red/Olive Oil Victoria Blue/Triolein G->H I Mechanism: Fatty acids cause fluorescence or pH color change H->I J Result: Fluorescent halo or colored zone I->J J->K

Adapting Protocols for this compound

Since a standard protocol for this compound is not documented, you can develop one based on the principles above.

  • Dye Incorporation: this compound is a lipophilic dye. It can be incorporated into an agar medium along with a lipid source like olive oil or triolein.
  • Expected Mechanism: Lipase-producing microbes will hydrolyze the lipid, releasing fatty acids. This hydrolysis may cause a change in the solubility or complexation of the dye, leading to a visible zone of clearance or a color change around the positive colony.
  • Preliminary Method:
    • Prepare a nutrient agar base.
    • Emulsify a natural lipid (e.g., 1% olive oil) with a solution of this compound. The optimal dye concentration must be determined empirically.
    • Sterilize the emulsion by filtration and add it to the cooled, autoclaved agar base.
    • Pour plates, inoculate with test strains, and incubate.
    • Observe for zones of clearance or color change.

Critical Factors for Screening Success

  • Lipid Substrate: The choice of lipid (tributyrin, triolein, olive oil, Tween) influences which lipases are detected, as enzymes have varying substrate specificities [3] [1].
  • Incubation Time: Some lipases are produced constitutively, while others are induced. Extended incubation (up to 5 days) may be necessary to detect weak producers.
  • Calcium Ions: Adding CaCl₂ (0.1-0.5%) to the medium can enhance lipase activity and stabilize the enzyme, often leading to larger hydrolysis zones [2].

References

Spirit Blue dye solvent applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solvent Affinity

The table below outlines the fundamental chemical identity of Spirit Blue dye and the solvents it is compatible with, based on the search results.

Property Description
Chemical Name Spirit Blue (also known as Opal Blue SS or Solvent Blue 23) [1].
IUPAC Name 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride [1].
Chemical Formula C₃₇H₃₀ClN₃ [1].
CAS Number 2152-64-9 [2].
EINECS Number 218-441-4 [1] [2].
Color Index (CI) Number 42760 [2].
Compatible Solvents Spirit-soluble (indicating solubility in alcohols and other organic solvents); used in formulations with methanol and glycerol [3].

Primary Application & Experimental Protocol

The most clearly documented scientific application of Spirit Blue dye is its use as an indicator in Spirit Blue Agar for the detection of microbial lipase activity [1]. The experimental workflow and protocol are as follows:

SpiritBlueProtocol Spirit Blue Agar Lipase Detection Workflow Start Start: Prepare Spirit Blue Agar A Prepare agar base with Spirit Blue dye Start->A B Sterilize by autoclaving A->B C Cool to ~50°C B->C D Aseptically add sterile lipids (e.g., olive oil, tributyrin) C->D E Pour into petri dishes D->E F Inoculate with test organism E->F G Incubate at appropriate temperature for 24-48 hours F->G H Observe for halo around colonies G->H Result Result Interpretation H->Result

Detailed Methodology:

  • Medium Preparation: Spirit Blue Agar is prepared according to standard formulations. The key components include peptones as nutrient sources, and the Spirit Blue dye is incorporated directly into the agar base [1].
  • Lipid Addition: After the agar base is sterilized by autoclaving and cooled to approximately 50°C, a sterile lipid source is added aseptically. Common substrates include olive oil, tributyrin, or other fats [4].
  • Inoculation and Incubation: The medium is poured into Petri dishes and allowed to solidify. Test organisms are streaked or spotted onto the agar surface. The plates are then incubated at a temperature suitable for the microbes being tested, typically for 24 to 48 hours [1] [4].
  • Result Interpretation:
    • Positive Lipase Test: A visible zone of clearance (halo) around the bacterial colonies indicates a positive result. Lipase-producing organisms break down the lipids into fatty acids and glycerol. The release of fatty acids lowers the local pH, which causes the Spirit Blue dye to change color, typically resulting in a clear or darkened halo [1] [4].
    • Negative Lipase Test: The absence of a halo indicates that the organism cannot produce lipase, and the dye color remains unchanged [4].

Key Considerations for Researchers

  • Industrial Context: Beyond the laboratory, Spirit Blue dye is marketed for use in manufacturing fabric dyes and industrial inks, highlighting its properties as a solvent-based colorant [2].
  • Distinction from Other Dyes: It is crucial not to confuse Spirit Blue (Solvent Blue 23) with other blue dyes like FD&C Blue No. 1 (Brilliant Blue FCF) or Pacific Blue, which are chemically distinct and have different applications, primarily in food, pharmaceuticals, and flow cytometry [5] [6].

Research Outlook

The search results indicate that the documented research applications for Spirit Blue dye are primarily centered on Spirit Blue Agar for lipase detection. While its industrial use confirms its functionality as a spirit-soluble dye, recent scientific literature on novel solvent applications appears limited.

References

Spirit Blue agar bacterial culture method

Author: Smolecule Technical Support Team. Date: February 2026

Spirit Blue Agar Application Notes

Principle of the Test: Spirit Blue Agar is a differential culture medium used for the detection and enumeration of lipolytic bacteria (those that produce the enzyme lipase) [1]. The medium contains lipids (such as Tween 80 or cottonseed/olive oil) which serve as the substrate for lipase [1] [2]. The Spirit blue dye is incorporated into the agar as an indicator [1]. When bacteria that produce lipase are cultured on this medium, they digest the surrounding lipids. This digestion also breaks down the Spirit blue dye, which is mixed in an emulsion with the lipids, leading to the formation of a visible halo or zone of clearing around the colonies [2]. The opaque, light blue medium will thus show halos around lipase-positive colonies [2].

Sample Workflow for Lipase Detection The following diagram outlines the general process for using Spirit Blue Agar to detect lipase-producing microorganisms.

G Start Prepare Spirit Blue Agar A Inoculate with sample (e.g., by streaking) Start->A B Incubate plates (Upside down, 24-48 hours) A->B C Observe plate for growth and visual changes B->C D Interpret results based on colony appearance and halo formation C->D

Detailed Protocol

1. Preparation of Spirit Blue Agar [1]

  • Suspension: Suspend 32.15 grams of the Spirit Blue Agar powder in 1000 ml of distilled water.
  • Dissolving: Heat the suspension to boiling while stirring to dissolve the medium completely.
  • Sterilization: Sterilize the dissolved medium by autoclaving at 15 lbs pressure (121°C) for 15 minutes.
  • Cooling: After autoclaving, cool the medium to approximately 50°C.
  • Adding Substrate: While agitating the medium to ensure even distribution, slowly add 30 ml of the lipase substrate emulsion.
  • Pouring Plates: Immediately pour the supplemented agar into sterile Petri dishes and allow it to solidify.

Preparation of Lipase Substrate Emulsion [1]:

  • Mix 1 ml of Tween 80 with 400 ml of warm distilled water.
  • Add 100 ml of Cottonseed Oil or Olive Oil.
  • Agitate the mixture vigorously to form a stable emulsion.

2. Inoculation and Incubation

  • Inoculation: Using aseptic technique, inoculate the solidified agar plate with the test microorganism. The streaking method is commonly used to obtain isolated colonies [2].
  • Incubation: Incubate the inoculated plates upside down at the appropriate temperature (e.g., 30-37°C) for 24 to 48 hours [2]. Incubating plates upside down prevents condensation from dripping onto the agar surface.

3. Interpretation of Results

Interpretation is based on visual observation of the culture plate after incubation.

Result Observation Interpretation
Positive Lipase Test A clear halo or zone around the bacterial colonies against the opaque, light blue background of the medium [2]. The microorganism produces lipase and can hydrolyze the lipids in the agar.
Negative Lipase Test No halo or zone of clearing around the colonies. The medium remains uniformly opaque and blue. The microorganism does not produce lipase or its production is below the detection level.

Important Notes for Researchers

  • Sterile Technique: All procedures must be performed using sterile technique to prevent contamination [2]. This includes washing hands, disinfecting work surfaces, and using a Bunsen burner to create a sterile environment when pouring or inoculating plates.
  • Quality Control: It is considered good practice to include control organisms with known lipase-positive (e.g., Staphylococcus aureus) and lipase-negative reactions when setting up the test to verify the performance of the medium and the test conditions.
  • Safety and Disposal: Used agar plates must be disposed of safely. The standard method is to place them in an autoclave bag and sterilize by autoclaving before disposal [2].

References

Troubleshooting Spirit Blue Agar Results

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are common causes of atypical or potentially false-positive results on Spirit Blue Agar?

While the classic positive result for lipase is a dark blue precipitate or a clear zone from fat depletion, other appearances can cause confusion [1]. The table below outlines these scenarios and their solutions.

Observation Potential Cause Recommended Action
Dark blue precipitate elsewhere in agar, not localized to growth Inoculation with a loop instead of a streak; airborne contamination. Verify aseptic technique and use streak inoculation for isolated colonies [1].
No dark blue precipitate, but noticeable clearing or depletion of oil droplets Incomplete hydrolysis of tributyrin; pH not sufficiently lowered for color change [1]. Interpret as a positive result (lipase activity is present). Look for clearing zones.
Weak or ambiguous color change Insufficient incubation time; organism is a slow lipase producer. Extend incubation time and observe plates at 24 and 48 hours.
Unusual pigmentation on the agar Production of inherent pigments by the microbe. Subculture to a fresh plate to confirm if pigmentation is separate from the reaction.

Q: What is the proper protocol for conducting the Lipid Hydrolysis Test?

Following a standardized method is the best way to prevent inaccurate results [1].

  • Medium: Spirit Blue Agar, which contains peptone and the triglyceride tributyrin as the lipid substrate [1].
  • Principle: Bacteria that produce lipase break down tributyrin into fatty acids and glycerol. The release of fatty acids lowers the pH in the surrounding medium, which leads to the formation of a dark blue precipitate [1].
  • Procedure:
    • Inoculate the Spirit Blue Agar plate using a streak method to obtain isolated colonies.
    • Incubate the plate at the appropriate temperature (e.g., 35±2°C) for 24 to 48 hours.
    • Observe for the formation of a dark blue pigmentation directly on and around the bacterial growth. Alternatively, a clear zone around the colonies indicates the hydrolysis (depletion) of the tributyrin oil droplets [1].
  • Interpretation:
    • Positive: Dark blue precipitate or a clear zone surrounding the growth.
    • Negative: No color change and no clearing of the agar.

Experimental Workflow Diagram

The diagram below outlines the logical workflow for conducting and interpreting the Spirit Blue Agar test.

Start Start: Inoculate Spirit Blue Agar Incubate Incubate Plate (24-48 hours) Start->Incubate Observe Observe Plate for Changes Incubate->Observe Decision Dark blue precipitate or clear zone around growth? Observe->Decision Positive Positive Result (Lipase Activity Present) Decision->Positive Yes Troubleshoot Check for Atypical Results (Refer to FAQ Table) Decision->Troubleshoot No Negative Negative Result (No Lipase Activity) Troubleshoot->Negative

References

Troubleshooting Guide: Antibody Stripping in Opal mIHC

Author: Smolecule Technical Support Team. Date: February 2026

A frequent challenge in Opal mIHC is balancing effective antibody removal with the preservation of tissue integrity and antigenicity. The table below summarizes common issues, their causes, and solutions.

Problem Possible Causes Recommended Solutions
High background/ cross-reactivity Incomplete antibody stripping; Low stripping buffer temperature [1] Increase stripping temperature (e.g., to 98°C); Ensure adequate buffer replenishment during heating [1].
Tissue delamination/ damage Repetitive microwave heating (MO-AR); Fragile tissues (e.g., brain, skin) [1] [2] Switch to a hybridization oven at 98°C (HO-AR-98) for more even heating [1]; Use a chemical stripping buffer (e.g., with β-mercaptoethanol) [2].
Loss of antigenicity/ weak signal Overly harsh or frequent stripping; Epitope sensitive to specific buffer pH [2] Use a high-pH antigen retrieval buffer (Tris-EDTA, pH 9.0) with a lower-pH stripping buffer (Citrate, pH 6.0) [3]; Increase primary antibody concentration after multiple stripping cycles [2].
Inconsistent staining between runs Manual process leading to variability in heating or incubation times [4] Automate the protocol using a staining instrument to improve consistency and reduce hands-on time [5] [4].

Optimized Experimental Protocols

Here are detailed methodologies for two key optimized antibody stripping protocols cited in recent literature.

Hybridization Oven-Based Thermochemical Stripping (HO-AR-98)

This method is recommended for fragile tissues, as it provides strong stripping efficiency while better preserving tissue integrity compared to microwave methods [1].

  • Key Applications: Optimal for 5-color mIHC on fragile tissues like mouse brain sections [1].
  • Reagents & Equipment:
    • Antigen retrieval buffer (Citrate pH 6.0 or Tris-EDTA pH 9.0)
    • Hybridization oven
    • Opal fluorophore-conjugated TSA system (e.g., Opal 520, 570, 620, 690)
  • Procedure:
    • After completing an Opal single-plex staining cycle and signal visualization, place slides in a pre-heated hybridization oven.
    • Incubate slides with antigen retrieval buffer for 30 minutes at 98°C.
    • To prevent tissue drying, replenish the heated retrieval buffer every 5 minutes during the incubation.
    • Allow slides to cool, then wash with TBST before proceeding to the next staining cycle [1].
  • Validation: Confirm stripping efficiency by incubating the section with the next Opal fluorophore (e.g., Opal 690) and checking for residual signal using a Cy5 filter [1].
Chemical Stripping with β-Mercaptoethanol Buffer

This is a milder alternative that avoids heat-induced tissue damage, making it suitable for highly sensitive tissues like skin [2].

  • Key Applications: Ideal for HIER-sensitive FFPE human tissue sections, such as skin, where morphology is a priority [2].
  • Reagents:
    • β-mercaptoethanol-containing stripping buffer: 2% SDS, 0.7% β-mercaptoethanol in Tris-HCl (pH 7.5) [2].
  • Procedure:
    • After each staining round, apply the stripping buffer to the sections.
    • Incubate for 30 minutes at 50°C in a water bath.
    • Wash the sections in cold running tap water, followed by demi-water and TBST.
    • Proceed to the next staining cycle [2].
  • Note: Some target epitopes may be sensitive to multiple treatments with this buffer. If you observe a loss in staining intensity, you can often restore it by increasing the concentration of the primary antibody in subsequent runs [2].

Antibody Staining & Stripping Workflow

The following diagram illustrates the core iterative cycle of Opal mIHC, highlighting where optimization of the stripping step is critical.

workflow Start Start Multiplex Cycle AR Heat-Induced Epitope Retrieval (HIER) Start->AR PrimaryAb Incubate with Primary Antibody AR->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Opal Apply Opal Fluorophore SecondaryAb->Opal Stripping Antibody Stripping Step Opal->Stripping Repeat for each marker Decision All targets stained? Stripping->Decision Decision->AR No Final Counterstain (DAPI) and Mount Decision->Final Yes

Frequently Asked Questions (FAQs)

Q1: How does the choice of antigen retrieval buffer pH impact my multiplex panel? The pH of the antigen retrieval buffer can be critical for panel design. Using a high-pH buffer (e.g., Tris-EDTA, pH 9.0) for the initial antigen retrieval and a lower-pH buffer (e.g., Citrate, pH 6.0) for stripping can help prevent individual biomarkers from exhibiting different intensities when the staining sequence is changed [3].

Q2: Can I fully automate the Opal multiplex IHC protocol? Yes, automated stainers like the Leica BOND RX or NanoVip can be used [5] [4]. Automation standardizes incubation and heating times, significantly improving consistency. It also drastically reduces hands-on time and can cut reagent volumes by up to 90%, though initial assay development for antibody titration and Opal pairing is still required [4].

Q3: My tissue is detaching from the slide after multiple microwave stripping cycles. What can I do? This is a common issue with fragile tissues. Switching from a microwave-based method (MO-AR) to the hybridization oven at 98°C (HO-AR-98) or the chemical β-mercaptoethanol buffer can markedly improve tissue adhesion and preserve morphology [1] [2].

Key Optimization Summary

To achieve optimal results in your Opal mIHC experiments, focus on these core principles:

  • For Robust Tissues: Microwave-assisted stripping (MO-AR) may be sufficient.
  • For Fragile Tissues: Prioritize the Hybridization Oven at 98°C (HO-AR-98) for an ideal balance of stripping efficiency and tissue preservation [1].
  • For Extremely Sensitive Tissues: Employ the chemical stripping buffer with β-mercaptoethanol as the mildest option [2].
  • For Consistency: Consider automation to minimize variability and save resources [5] [4].

References

Troubleshooting Guide: High Background in Fluorescence Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Issue Category Specific Symptoms Possible Causes Recommended Solutions
Sample Preparation High, uniform background across the entire sample. Incomplete blocking; non-specific antibody binding; sample autofluorescence (e.g., from lipofuscin) [1]. Extend blocking time; use a specialized blocking buffer like TrueBlack IF Background Suppressor System [1]; use autofluorescence quenchers like TrueBlack Plus or Sudan Black B [1].
Reagent & Dye Background correlates with dye concentration; dye aggregation. Overly concentrated dye; charge-mediated non-specific binding; aggregation-induced quenching (AIQ) in aqueous solutions [1] [2]. Titrate dye to find optimal concentration; use dyes with steric hindrance groups; add solubilizing chains to dye structure; use surfactants in buffer [2].
Instrument & Imaging Background noise, uneven illumination, high signal-to-noise ratio. High detector gain or laser power; light scattering in the sample; out-of-focus light [3]. Lower laser power and detector gain; use confocal microscopy; ensure samples are properly mounted and cleared [3].

Frequently Asked Questions (FAQs)

  • Q1: Our negative controls still show high background even after standard blocking with BSA. What could be wrong?

    • A: Standard blockers like BSA may be insufficient as they don't prevent charge-mediated interactions from sulfonated dyes. Animal IgG in serum can also cause background. Consider a comprehensive buffer system compatible with antibodies from multiple species to minimize both protein and charge-based interactions [1].
  • Q2: We observe bright, punctate spots in our tissue samples that are not specific signal. What is this and how can we reduce it?

    • A: This is likely lipofuscin autofluorescence, a highly fluorescent pigment found in tissues like the brain and liver [1]. You can chemically quench it with TrueBlack Plus, an aqueous solution, or Sudan Black B (note: Sudan Black B is fluorescent in far-red and requires ethanol solvent) [1]. Spectral imaging instruments can also separate this signal digitally [1].
  • Q3: What are the main mechanisms that cause fluorescence quenching or background reduction?

    • A: The core mechanisms are Static Quenching (forms a non-fluorescent complex) and Dynamic Quenching (collisions with quenchers after excitation). Dynamic quenching includes processes like FRET (Förster Resonance Energy Transfer) and Dexter Electron Transfer [4] [5].

Experimental Workflow for Background Troubleshooting

For a logical approach to diagnosing and resolving background issues, you can follow this workflow. The diagram below outlines the key steps and decision points.

Start Observe High Background Step1 Check Negative Controls Start->Step1 Step2 Uniform or Punctate Background? Step1->Step2 Step3A Likely causes: - Incomplete blocking - Non-specific antibody binding - High dye concentration Step2->Step3A Uniform Step3B Likely cause: - Sample autofluorescence (e.g., Lipofuscin) Step2->Step3B Punctate Step4A Solutions: - Optimize blocking buffer - Titrate antibody/dye - Include charge blockers Step3A->Step4A Step4B Solutions: - Use chemical quencher (TrueBlack Plus, Sudan Black B) - Use spectral unmixing Step3B->Step4B End Re-image and Re-evaluate Step4A->End Step4B->End

Methodology for Testing Background Reduction Agents

Here is a general protocol you can adapt to test the efficiency of different background reduction methods, such as commercial quenchers or optimized blocking buffers.

Start Begin Test Protocol Step1 Prepare replicate sample sections Start->Step1 Step2 Divide into treatment groups: - Control (standard protocol) - Test 1 (e.g., New blocker) - Test 2 (e.g., Autofluorescence quencher) Step1->Step2 Step3 Process all groups in parallel Step2->Step3 Step4 Image with identical microscope settings Step3->Step4 Step5 Quantify Signal-to-Background Ratio: SBR = (Mean Signal Intensity) / (Mean Background Intensity) Step4->Step5 End Compare SBR across groups Step5->End

References

Opal Blue SS: Chemical & Physical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core solubility issues with Opal Blue SS can be understood from its fundamental physical properties. The following table summarizes the key quantitative data available from chemical databases [1] [2].

Property Value Condition Significance
Molecular Formula C₃₇H₃₀ClN₃ - -
Molecular Weight 552.11 g·mol⁻¹ - -
Water Solubility 2.081 μg/L at 25°C Extremely low (hydrophobic)
LogP (Octanol-Water) 6.01 at 25°C High lipophilicity
Density 1.09 g/cm³ at 20°C -
Boiling Point 836.66°C (est.) at 101.325 Pa -
Vapor Pressure 0 Pa at 25°C Very low volatility
Flash Point 383.3°C - High

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and specific issues you might encounter during experiments.

Q1: Why is this compound so difficult to dissolve in my aqueous buffer?

  • Cause: The primary cause is the dye's intrinsic hydrophobicity, as evidenced by its extremely low water solubility (2.081 μg/L) and high LogP value of 6.01 [1]. A high LogP indicates a strong preference for organic solvents over water.
  • Solution:
    • Use a co-solvent: Pre-dissolve the dye in a small volume of a water-miscible organic solvent like ethanol, DMSO, or DMF before adding it to the aqueous buffer.
    • Prepare a stock solution: Create a concentrated stock solution in a pure organic solvent and then dilute it into your assay mixture.
    • Note: The final concentration of the organic solvent in your assay must be validated to ensure it does not interfere with your biological system.

Q2: What is a key application of this compound in microbiological research?

  • Answer: this compound (also known as Spirit Blue) is historically used as an indicator in Spirit Blue Agar for the detection of lipase activity in microorganisms [3]. Lipase-producing organisms clear the opaque emulsion around their colonies.

Q3: The dye is precipitating in my assay. How can I improve its solubility?

  • Cause: Precipitation occurs when the dissolved dye comes out of solution, often due to dilution, a change in pH, or temperature that reduces its solubility.
  • Solution:
    • Optimize solvent ratio: Ensure the concentration of the organic co-solvent in your final assay is sufficient to keep the dye in solution.
    • Add surfactants: The use of mild detergents or surfactants (e.g., Tween series) can help form micelles that solubilize the dye.
    • Sonication: Briefly sonicate the mixture after adding the dye to help disperse and dissolve the particles.

The workflow below summarizes a systematic approach to troubleshooting solubility problems with this compound.

Start This compound Solubility Issue Step1 Prepare stock in pure organic solvent (e.g., DMSO, Ethanol) Start->Step1 Step2 Add slowly to aqueous buffer with gentle agitation Step1->Step2 Step3 Observe precipitation? Step2->Step3 Step4a Increase co-solvent % OR Add mild surfactant OR Briefly sonicate Step3->Step4a Yes Step4b Proceed with experiment Step3->Step4b No Step4a->Step2 Re-try Success Assay Ready Step4b->Success

Seeking Further Information

  • Consult specialized databases: Search in-depth platforms like SciFinderⁿ or Reaxys using the CAS Number 2152-64-9 [1].
  • Review historical literature: The original application in Spirit Blue Agar is a key starting point [3]. Look for papers that cite this original work to see how other researchers have handled the dye.
  • Contact suppliers: Reach out to the chemical suppliers listed in the data sheets (e.g., [4]) as they may provide technical bulletins or application notes not available publicly.

References

Foundation: Standard Spirit Blue Agar Protocol

Author: Smolecule Technical Support Team. Date: February 2026

For any troubleshooting, it's crucial to first establish a baseline with the correct preparation method. The standard protocol, as specified by Sigma-Aldrich, is summarized below [1].

Table: Standard Spirit Blue Agar Preparation and Application

Aspect Specification
Application Detection and enumeration of lipolytic microorganisms; non-selective and differential for Staphylococcus spp. [1]
Final pH 6.8 ± 0.2 at 25°C [1]
Medium Preparation Suspend 32.15 g in 1 L distilled water. Heat to boil to dissolve. Autoclave at 121°C for 15 minutes [1].
Lipase Substrate Preparation Agitate 1 ml Tween 80 with 400 ml warm distilled water. Add 100 ml Cottonseed or Olive Oil. "Agitate vigorously to emulsify." [1]
Final Plate Preparation Cool agar to 50°C. Slowly add 30 ml of the lipase substrate while agitating for even distribution [1].

A Principle for Enhancing Assay Performance

Although a direct method for Spirit Blue Agar is not detailed in the search results, a general principle for increasing the sensitivity of agar plate assays can be adapted from protease detection research.

  • Increase Incubation Temperature: For assays involving thermostable enzymes, raising the incubation temperature can significantly increase sensitivity. A study on casein-agar assays for proteases found that higher temperatures increased the density of the precipitate, making the reaction zones easier to measure and allowing for the detection of much lower enzyme levels [2].
  • Application to Spirit Blue Agar: You can design experiments to test if incubating Spirit Blue Agar plates at a moderately higher temperature (within the functional range for the lipases you are detecting) improves the clarity and size of the zones of hydrolysis.

A Structured Workflow for Sensitivity Optimization

Based on the core protocol and general optimization principles, you can develop the following experimental workflow to systematically diagnose and improve sensitivity issues.

Recommendations for Your Support Center Content

To make your technical support center more comprehensive, you could consider developing the following FAQs based on the structured workflow:

  • FAQ: The zones of hydrolysis on my Spirit Blue plates are faint and difficult to read. How can I improve the signal?

    • Answer: This is a classic sensitivity issue. First, ensure your lipid substrate emulsion is prepared correctly with vigorous agitation. If the problem persists, systematically troubleshoot by experimenting with higher incubation temperatures (if your target lipases are thermostable) and extending the incubation time.
  • FAQ: My positive control is not showing a clear reaction. What could be wrong?

    • Answer: Begin by verifying the viability of your control strain and the shelf life of your Spirit Blue Agar powder and substrate components. Degraded reagents are a common cause of assay failure. Ensure you are following the standardized protocol for preparation and sterilization precisely.

References

Technical Support Center: Troubleshooting Guide for Dye Precipitation Assays

Author: Smolecule Technical Support Team. Date: February 2026

This guide consolidates common issues researchers face during precipitation and resuspension steps in assays using blue dyes, drawing from established laboratory troubleshooting protocols.

Troubleshooting Guide: Precipitation and Resuspension

The table below summarizes common issues, their probable causes, and solutions when working with blue dye precipitation in assays, adapted from an Illumina Infinium Assay troubleshooting guide [1].

Symptom Probable Cause Resolution
No blue pellet observed after centrifugation Degraded DNA or low DNA input [1]. Repeat the amplification step. Check DNA quality and quantity [1].
Precipitation reaction not mixed thoroughly [1]. Invert the plate several times and centrifuge again [1].
Key reagent (e.g., PM1 or 2-propanol) not added [1]. Add the missing reagent, ensure complete mixing before centrifugation [1].
Blue color on absorbent pad after decanting Solution not mixed thoroughly before centrifugation [1]. The samples are lost; the assay must be repeated [1].
Incorrect centrifugation speed or duration [1]. Verify centrifuge is set to at least 3000 × g for the recommended time [1].
Supernatant not removed immediately [1]. Decant supernatant immediately after the run ends [1].
Blue pellet will not dissolve after vortexing Air bubble trapped at bottom of well [1]. Pulse-centrifuge plate (~280 × g) to remove bubble, then re-vortex [1].
Vortex speed is insufficient [1]. Check and recalibrate vortex mixer; re-vortex at 1800 rpm for 1 minute [1].
Insufficient incubation time [1]. Incubate plate for an additional 30 minutes with cover mat properly seated [1].
Non-blue pellets of normal size Lot-to-lot variation in blue dye concentration in PM1 [1]. Proceed with assay. Pellet size is a better indicator of performance than color. Lack of dye does not affect precipitation chemistry or data quality [1].

Frequently Asked Questions

What is the chemical identity of Opal Blue SS?

This compound, also known as Spirit Blue or Solvent Blue 23, is a chemical dye with the formula C₃₇H₃₀ClN₃ and a molecular weight of 552.11 g·mol⁻¹ [2] [3]. Its CAS number is 2152-64-9 [3] [4].

The blue dye is missing from my pellet. Should I be concerned?

Not necessarily. The blue dye (e.g., in reagent PM1) is primarily a visual aid. Pellet size is a more reliable indicator of successful precipitation and subsequent assay performance than color [1]. If the pellet is of normal size but lacks color, you can proceed with the protocol. The lack of color is typically due to settling of the dye or lot-to-lag variation and does not impact the underlying chemistry [1].

How can I prevent the loss of my pellet during decanting?

To prevent losing the pellet when decanting the supernatant:

  • Ensure thorough mixing before the centrifugation step [1].
  • Verify centrifugation parameters: Check that the centrifuge reaches the recommended speed (e.g., ≥ 3000 × g) and time [1].
  • Decant immediately: Do not let the plate sit after the centrifugation run is complete [1].

Workflow Diagram for Troubleshooting

The diagram below outlines a logical workflow to follow when encountering issues with the precipitation step. The DOT script for generating this diagram is provided.

troubleshooting_workflow Start Start: Precipitation Issue Q1 Is a blue pellet visible? Start->Q1 Q2 Is the pellet dissolving? Q1->Q2 Yes A1 Check DNA quality/input. Repeat amplification. Q1->A1 No Q3 Is blue dye on the pad? Q2->Q3 Yes A2 Pulse-centrifuge & re-vortex. Check vortex speed. Q2->A2 No A3 Samples lost. Repeat the assay. Q3->A3 Yes A4 Proceed with assay. Pellet size is key. Q3->A4 No

This troubleshooting diagram provides a step-by-step guide to diagnose and resolve common precipitation problems.

Key Takeaways

  • Pellet Size Over Color: A pellet of normal size indicates a successful precipitation, even if the blue dye is faint or absent [1].
  • Proper Technique is Critical: Incomplete mixing, incorrect centrifugation, or delays in decanting are common sources of failure that can be easily avoided [1].
  • Systematic Troubleshooting: Follow a logical workflow to efficiently identify the root cause of your specific issue.

References

Spirit Blue Agar: Product Specifications & Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core product information and preparation method for Spirit Blue Agar, based on the manufacturer's instructions [1] [2].

Property Specification
Physical Form Powder [1] [2]
Quality Level 200 [2]
Shelf Life Limited; use by expiry date on label [1] [2]
Sterility Non-sterile [1]
Storage (Dehydrated) Store in a cool, dry place; refer to product label for specific temperature range [1].
Final pH 6.8 ± 0.2 (at 25°C) [1] [2]

Preparation Protocol [1] [2]:

  • Suspend: 32.15 g of Spirit Blue Agar powder in 1000 ml of distilled water.
  • Dissolve: Heat to boiling to completely dissolve the medium.
  • Sterilize: Autoclave at 15 lbs pressure (121°C) for 15 minutes.
  • Cool & Add Substrate: Cool the sterilized medium to 50°C. Slowly add 30 ml of a pre-prepared lipase substrate (emulsion) while agitating for even distribution.
  • Pour: Dispense into sterile Petri dishes before the agar solidifies.

Lipase Substrate Preparation [1]: Mix 1 ml of Tween 80 into 400 ml of warm distilled water. Add 100 ml of Cottonseed Oil or Olive Oil. Agitate the mixture vigorously to create an emulsion.

The workflow below summarizes the preparation steps for Spirit Blue Agar culture medium.

Troubleshooting & Frequently Asked Questions

Based on the available information and common laboratory challenges, here is a guide to troubleshooting issues with Spirit Blue Agar.

FAQ 1: What is the shelf life of prepared Spirit Blue Agar plates? The search results do not specify a shelf life for prepared plates. This is typically determined by individual laboratories through validation studies. A common practice is to store prepared media in the dark at 2-8°C and use it within a defined period (e.g., 2-4 weeks). You should establish and document the shelf life in your own laboratory based on stability data.

FAQ 2: My prepared agar does not show a clear zone around positive controls. What could be wrong?

  • Incorrect Substrate Addition: Ensure the lipase substrate (oil emulsion) was added after autoclaving and cooling to 50°C. Adding it before autoclaving may destroy the indicator or substrate [1] [2].
  • Poor Emulsion: The oil and Tween 80 must be agitated vigorously to form a stable emulsion. A broken emulsion will not be incorporated evenly into the agar.
  • Old Reagents: Check the expiration dates of the Spirit Blue Agar powder, Tween 80, and oils. Degraded components can lead to reduced sensitivity.

FAQ 3: The medium appears contaminated after preparation. How can I prevent this?

  • Follow Sterilization Protocol: The base powder is non-sterile. You must sterilize the suspended medium by autoclaving at 121°C for 15 minutes before adding the substrate [1].
  • Aseptic Technique: The lipase substrate is not sterile. When adding it to the cooled agar, use strict aseptic techniques to prevent introducing contaminants.

References

Opal Blue SS concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Opal Blue SS: Fundamental Information

This compound, also known as Spirit Blue, is a chemical compound with the formula C₃₇H₃₀ClN₃ and a molar mass of 552.12 g·mol⁻¹ [1]. Its primary documented application in research is as a histochemical indicator in agar plates for detecting lipase activity in microorganisms [1].

The table below summarizes its key identifiers:

Property Description
IUPAC Name 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride [1]
CAS Number 2152-64-9 [1] [2]
Common Synonyms Spirit blue, this compound, Solvent Blue 23 monohydrochloride [1]
Category Solvent Dye [2]

Concentration Optimization & Experimental Protocol

Since direct data on concentration optimization was not available in the search results, the following is a generalized protocol and framework. You will need to determine the optimal values through experimental titration.

Suggested Experimental Workflow for Optimization

The diagram below outlines the systematic process for optimizing this compound concentration and testing lipase activity.

G Start Prepare Stock Solution A Dilute to Create Concentration Gradient Start->A B Incorporate into Lipase Assay Medium A->B C Inoculate with Test Microorganisms B->C D Incubate Under Appropriate Conditions C->D E Analyze Results: Zone of Clearance & Color D->E F Determine Optimal Concentration E->F

Key Factors for Optimization

When designing your optimization experiments, consider the following variables, which often require iterative testing to find the right balance:

  • Dye Concentration Range: Start with a broad range (e.g., 0.01% to 0.1% w/v) and narrow it down based on results [1].
  • Solvent Compatibility: Ensure the solvent used for the stock solution (e.g., ethanol, acetone) is compatible with your assay medium and does not inhibit enzyme activity.
  • Incubation Conditions: The optimal dye concentration might depend on the incubation temperature and duration specific to your test organisms.
  • Signal-to-Noise Ratio: The concentration must be high enough to provide a clear visible change (e.g., a zone of clearance around colonies for lipase), but not so high that it masks weak positive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the specific application of this compound in microbiology? A1: It is primarily used as a visual indicator in Spirit Blue Agar to detect microbial lipase activity. Lipase-producing organisms create a visible zone of clearance or a change in the dye's color [1].

Q2: Where can I procure this compound? A2: The dye is available from chemical suppliers specializing in research products. The CAS Number 2152-64-9 is the most reliable identifier for ordering [2].

Q3: The expected result is not visible in my assay. What should I troubleshoot? A3:

  • Verify the dye has been properly dissolved and uniformly mixed into the medium.
  • Confirm that your test organism is a known lipase producer to validate the assay setup.
  • Systematically test a wider range of dye concentrations, as the current concentration might be suboptimal for your specific experimental conditions.

References

Understanding Spirit Blue Agar and Alternative Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of different lipase detection method categories, which you can use to contextualize where Spirit Blue agar fits among the alternatives.

Method Category Detection Principle Key Characteristics Common Substrates
Agar Plate Methods (e.g., Spirit Blue) Color change or halo formation around colonies Qualitative/Semi-quantitative, low cost, high-throughput for screening, low sensitivity [1]. Tributyrin, triolein, Spirit Blue dye mixed with lipids [1].
Titrimetric Methods Alkali titration of released Free Fatty Acids (FFAs) Considered a reference method; quantitative, requires specialized equipment (pH-stat), time-consuming, low throughput [2] [1]. Tributyrin, triolein, olive oil [2].
Spectrophotometric Methods Measure absorbance change from reaction products Quantitative, moderate throughput, adaptable to microplates, may use synthetic substrates [2] [1]. p-Nitrophenyl esters (p-NP), pH indicators with emulsified triglycerides [2].
Fluorometric Methods Measure fluorescence change from reaction products Highly sensitive, quantitative, high throughput, requires a fluorometer, can use live cells [3] [1]. 4-Methylumbelliferone, umbelliferyl esters, synthetic Aggregation-Induced Emission (AIE) probes [3] [1].
Chromatographic Methods Separate and quantify reaction products (e.g., FFAs) Highly accurate and specific, quantitative, requires sophisticated equipment, slow, not high-throughput [3] [1]. Natural triglycerides like triolein [3].
Biosensors & Emerging Tech Electrochemical or optical signal from enzyme reaction Rapid, highly sensitive, potential for on-site testing, requires specialized sensor fabrication, emerging technology [4] [1]. Varies with sensor design; often uses natural triglycerides [4].

Comparative Performance Data

Based on reviews of the methodologies, here is a comparison of their general performance metrics. Note that specific values can vary based on protocol and enzyme source.

Method Sensitivity Quantitative Ability Throughput Approx. Assay Time
Spirit Blue Agar Low Semi-Quantitative High 24 - 72 hours [1]
Titrimetric (pH-stat) Moderate Fully Quantitative Low 10 - 30 minutes [2]
Spectrophotometric (p-NP assay) Moderate Fully Quantitative Moderate to High 5 - 30 minutes [2]
Fluorometric High (nanomolar range) [1] Fully Quantitative High Minutes [1]
Chromatographic High Fully Quantitative Low 30+ minutes [1]

Detailed Experimental Protocols

To understand how these methods are performed, here are the generalized experimental workflows.

Spirit Blue Agar Protocol

This is a common method for the initial screening of lipase-producing microorganisms [1].

  • Medium Preparation: Spirit Blue dye and a lipid source (like tributyrin or triolein) are incorporated into an agar growth medium. The lipid forms an opaque emulsion.
  • Inoculation and Incubation: The microbial strain is inoculated onto the agar plate and incubated at an appropriate temperature (e.g., 37°C) for 24-72 hours.
  • Detection: Lipase-producing colonies are indicated by:
    • A visible zone or halo (clearing) around the colony due to the hydrolysis of the emulsified lipid.
    • A color change in the dye around the colony (e.g., a shift to blue or purple), precipitated by the released fatty acids.
pH-Indicator-Based Spectrophotometric Assay (PHIBLA)

This is a continuous, quantitative assay that can be adapted for various pH conditions [2].

  • Reaction Setup: In a microtiter plate well, mix the lipase sample with an emulsified short or medium-chain triglyceride (e.g., tributyrin or tricaprylin) in a buffered solution.
  • Indicator Addition: A pH indicator (e.g., bromocresol green for acidic pH or cresol red for alkaline pH) is included in the reaction mixture.
  • Kinetic Measurement: As the lipase hydrolyzes the triglyceride, it releases protons, causing acidification. This leads to the protonation of the indicator and a decrease in its absorbance. The reaction is monitored kinetically by measuring the decrease in absorbance at the indicator's specific wavelength (e.g., 410-620 nm depending on the dye) using a microplate reader.
  • Data Analysis: The rate of absorbance change is proportional to the lipase activity.
Fluorometric Assay with Umbelliferyl Ester

This is a highly sensitive method suitable for detecting low enzyme concentrations [3] [1].

  • Substrate Preparation: A non-fluorescent umbelliferyl ester (e.g., umbelliferyl oleate) is used as the substrate. It is often dissolved in an organic solvent and then emulsified into a buffer.
  • Reaction Initiation: The lipase sample is added to the substrate emulsion.
  • Measurement: The enzymatic hydrolysis of the ester bond releases the fluorescent product, umbelliferone. The increase in fluorescence intensity (with excitation ~322 nm and emission ~450 nm) is measured over time using a fluorometer.
  • Quantification: The initial rate of fluorescence increase is used to calculate lipase activity, often by comparison to a standard curve of free umbelliferone.

The following diagram illustrates the logical workflow for selecting an appropriate lipase detection method based on your experimental goals.

cluster_goal Define Primary Goal Start Start: Goal for Lipase Detection Goal1 Rough Screening of Multiple Isolates Start->Goal1 Goal2 Accurate Quantification of Activity Start->Goal2 Goal3 High-Sensitivity Detection or Kinetic Studies Start->Goal3 Method1 Method: Spirit Blue Agar Goal1->Method1 Selects Method2 Method: Titrimetric (pH-stat) or Spectrophotometric Goal2->Method2 Selects Method3 Method: Fluorometric or Advanced Biosensors Goal3->Method3 Selects Note1 • Best for initial isolation • Qualitative / Semi-Quantitative • Low cost & high throughput Method1->Note1 Note2 • High accuracy & precision • Fully quantitative • Requires specific instrumentation Method2->Note2 Note3 • Detects very low activity levels • Excellent for kinetics & inhibition • Requires specialized reagents & equipment Method3->Note3

Key Selection Considerations

When deciding on a lipase detection method, consider these factors:

  • Define Your Goal: The choice heavily depends on whether you need a quick yes/no answer for microbial presence or precise kinetic data for enzyme characterization [1].
  • Understand Trade-offs: No single method is superior in all aspects. Spirit Blue agar offers throughput at the cost of quantification and sensitivity, while titrimetric and fluorometric methods offer precision and sensitivity but require more time, cost, and equipment [2] [1].
  • Substrate Matters: The choice of triglyceride (short vs. long-chain) can influence the measured activity and even help distinguish true lipases from esterases [2].

References

Opal Blue SS specificity for lipolytic bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Opal Blue SS at a Glance

The table below summarizes the core identity and properties of this compound:

Property Description
Chemical Name This compound / Spirit Blue [1] [2]
CAS Number 2152-64-9 [1]
Synonyms Solvent Blue 23, Spirit Blue [1] [2]
Molecular Formula C37H30ClN3 [1] [2]
Molecular Weight 552.11 g/mol [1]
Primary Application Indicator in agar for detection of lipase activity in bacteria [2].
Key Suppliers Several chemical suppliers, including Hubei Jusheng Technology Co., Ltd. and DAYANG CHEM [1].

Experimental Protocol for Detecting Lipolytic Bacteria

While a specific protocol for this compound was not detailed, the general methodology for detecting lipolytic bacteria using dye-based agar plates is well-established. The workflow below outlines the key steps, which are consistent with the use of dyes like this compound.

start Start Experiment step1 Prepare Spirit Blue Agar (or similar dye-containing agar) start->step1 step2 Inoculate plate with sample using spread plate technique step1->step2 step3 Incubate plate (Typically 1-7 days, temperature varies by target) step2->step3 step4 Observe plates for zones of hydrolysis around colonies step3->step4 step5 Flood plate with CuSO₄ solution if no clear zone is visible step4->step5 No zone visible step6 Positive Result: Bluish-green zone confirms lipase activity step4->step6 Zone visible step5->step6 end Lipolytic Activity Confirmed step6->end

Detailed Procedure:

  • Inoculation and Incubation: A pre-dried plate of dye-containing agar (e.g., Spirit Blue Agar) is inoculated with the sample using the spread plate technique. The plates are then incubated inverted. Conditions vary based on the target bacteria; for example, 5°C for up to 7 days for lipolytic *Pseudomonas*, or 30°C for up to 3 days for mesophilic lipolytic bacteria [3].
  • Detection and Interpretation: After incubation, plates are observed for a zone of hydrolysis. In some protocols, if a clear zone is not immediately visible, plates are flooded with a saturated copper sulfate solution (0.1%) and allowed to stand for about 15 minutes. The copper sulfate is then poured off, and the plate is gently rinsed. A bluish-green zone around the colony indicates a positive result, confirming lipase activity. This color is due to the formation of insoluble copper salts with the free fatty acids released from lipolysis [3].

Comparison with Other Lipase Detection Methods

A direct, quantitative performance comparison of this compound against other dyes or methods is not available in the searched literature. The table below outlines common alternatives based on their general principles.

Method / Dye Principle of Detection Remarks / Typical Use
This compound (Spirit Blue) Color change or zone formation due to lipase activity on triglycerides [2]. Classic, well-established method in microbiology for direct plate assay [2].
Rhodamine B Agar Forms fluorescent halos around lipase-producing colonies under UV light. Considered highly sensitive; used for qualitative and semi-quantitative screening.
Tributyrin Agar Clearing zone (hydrolysis) around colonies on an emulsion agar. Uses a triglyceride; simple but may detect esterases; less specific for true lipases.
p-Nitrophenyl (pNP) Esters Enzymatic release of yellow p-nitrophenol, measured spectrophotometrically. Quantitative, kinetic assay; used for measuring enzyme activity, not colony screening.
Copper Sulfate Method Formation of colored copper-soaps (as described in the protocol above) [3]. Often used as a post-incubation reagent to visualize activity on plates.

Key Insights for Researchers

  • Specificity for True Lipases: The definition of "lipolytic bacteria" is key. "True lipases" act on emulsified, long-chain triglycerides, while "esterases" act on water-soluble, short-chain substrates [3]. This compound agar, typically prepared with fats like olive oil or tributyrin, is designed to detect true lipase activity.
  • Common Lipolytic Genera: Standard microbiological methods list genera such as Alteromonas, Flavobacterium, Micrococcus, Staphylococcus, and Pseudomonas as typically lipolytic [3].
  • Addressing the Data Gap: The lack of direct comparative data means that for a rigorous product comparison, you may need to:
    • Consult specialized scientific journals for original research papers that benchmark these methods.
    • Perform validation experiments in your own laboratory under controlled conditions to compare sensitivity, specificity, and signal clarity.

References

Spirit Blue Agar in Modern Research

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 preprint article used Spirit Blue Agar as part of its methodology to screen and select probiotic strains with high lipolytic (fat-breaking) activity [1].

  • Research Objective: The study aimed to formulate a multi-strain probiotic consortium with cholesterol-lowering and lipolytic properties. A key step was screening 23 indigenous bacterial isolates to find the ones with the strongest fat-digesting capabilities [1].
  • Role of Spirit Blue Agar: The researchers used Spirit Blue Agar as a growth medium to qualitatively identify which probiotic isolates were lipolytic. The formation of a clear halo around bacterial growth indicates the hydrolysis of fats, a positive result for lipase production [1].

Experimental Data and Workflow

The study provides a clear workflow and specific, quantitative results from its lipolytic activity tests. The following diagram outlines the key experimental steps involved in this validation process:

G A Inoculate 23 probiotic isolates on Spirit Blue Agar B Incubate at 37°C for 24 hours A->B C Qualitative Analysis: Observe for halo formation around colonies indicating lipolysis B->C D Quantitative Confirmation: Perform p-NPA assay on selected isolates C->D E Result: Identify Bacillus rugosus PIB9CR as highest lipolytic activity (272.54 µM/15 min p-nitrophenol) D->E

The quantitative data from this study is summarized in the table below.

Strain / Consortium Lipolytic Activity (p-nitrophenol production) Key Finding
Bacillus rugosus PIB9CR 272.54 ± 0.54 µM/15 min Highest lipolytic activity among isolates [1]
Multi-strain Probiotic Consortium Not specified (Qualitative halo observed on agar) Demonstrated high lipolytic activity, supporting its selection [1]

A Framework for Your Comparison Guide

Since a direct product comparison was not found, you can structure your own validation study using the modern protocol from the research as a benchmark. Here is a suggested approach:

  • Define Comparison Parameters: Compare different brands of Spirit Blue Agar (e.g., NutriSelect Plus [2] and BD Difco [3]) or compare it against other media for detecting lipolytic organisms.
  • Establish Performance Metrics: The 2025 study provides two key metrics you can adopt:
    • Qualitative Assessment: The clarity and size of halos formed on the different media.
    • Quantitative Confirmation: Using a spectrophotometric assay like the p-nitrophenyl acetate (p-NPA) method to measure enzymatic activity with precise numerical values, as shown in the table above [1].
  • Follow a Standardized Protocol: The basic preparation method for Spirit Blue Agar is consistent. It typically involves dissolving the powder, autoclaving, and adding a sterile lipase substrate (like an emulsion of Tween 80 and cottonseed oil) before pouring the plates [2].

References

Experimental Protocol for Spirit Blue Agar

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from a 2025 research article that utilized Spirit Blue Agar to screen bacterial isolates for lipolytic activity [1]. This provides a real-world example of its application in a reliable experimental context.

  • Objective: To screen and select probiotic isolates with high lipolytic (fat-digesting) activity for formulating a multi-strain probiotic consortium [1].
  • Procedure:
    • Preparation of Medium: Spirit Blue Agar was prepared according to the manufacturer's instructions. The lipase substrate was prepared by emulsifying Tween 80 and cottonseed or olive oil, which was added to the cooled, sterilized agar before pouring plates [1] [2].
    • Inoculation and Incubation: The bacterial isolates were inoculated onto the prepared plates. The plates were then incubated at 37°C for 24 hours [1].
    • Assessment of Activity: Lipolytic activity was indicated by a visible clear zone around the bacterial growth. The isolate Bacillus rugosus PIB9CR was identified as producing the highest quantity of p-nitrophenol, indicating superior lipolytic activity in both whole cells and cell-free supernatant [1].

This protocol is summarized in the following workflow diagram:

Spirit Blue Agar Lipase Assay Workflow Start Start: Screen Probiotic Isolates A Prepare Spirit Blue Agar Plates (with lipase substrate) Start->A B Inoculate with Bacterial Isolates A->B C Incubate at 37°C for 24 hours B->C D Observe for Clear Zones around growth C->D E Identify Lipase-Positive Isolates D->E

Performance Data from a Recent Study

The table below summarizes the quantitative results from the aforementioned study, which used Spirit Blue Agar as part of its selection criteria [1].

Assessment Method Specific Activity Measured Top-Performing Isolate Key Quantitative Result
Spirit Blue Agar Lipase Assay Lipolytic activity (qualitative) Bacillus rugosus PIB9CR Highest lipolytic activity on plates [1]
p-nitrophenyl acetate method Lipolytic activity (quantitative) Bacillus rugosus PIB9CR 272.61 ± 0.54 µM p-nitrophenol produced/15 min [1]
DPPH Radical Scavenging Antioxidant Activity Limosilactobacillus fermentum BAB 7912 30.22% DPPH radical reduction [1]
ABTS Radical Scavenging Antioxidant Activity Limosilactobacillus fermentum BAB 7912 87.21% ABTS radical scavenging [1]
Cholesterol Reduction Hypocholesterolemic Activity Multi-strain Consortium 74.77% reduction after 48 hours [1]

Reliability Assessment Logic

The decision to use Spirit Blue Agar in this recent study was based on a logical progression of tests to ensure the selected bacterial strains were compatible and highly effective. The following diagram outlines this assessment strategy:

Probiotic Strain Selection Assessment Strategy S 23 Indigenous Probiotic Isolates A Antagonistic Activity Test (Spot Method) S->A B Co-culture Compatibility Assessment A->B C Functional Property Screening B->C D Spirit Blue Agar (Lipolytic Activity) C->D E Antioxidant Assays (DPPH, ABTS) C->E F Cholesterol-Lowering Test (in vitro) C->F G Formulate Multi-Strain Probiotic Consortium C->G

References

Spirit Blue dye comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Spirit Blue Dye Overview

Spirit Blue is a dye with the IUPAC name 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride and the formula C₃₇H₃₀ClN₃ [1]. Its well-documented application is as a diagnostic indicator in microbiology.

  • Primary Application: It is used in Spirit Blue Agar, a culture medium specifically designed for detecting lipase activity in microorganisms [1]. Lipase is an enzyme that breaks down fats. The dye changes color in response to lipolytic activity, allowing scientists to identify bacteria that produce this enzyme.

Alternatives and the Broader Context of Blue Dyes

While direct comparative studies for Spirit Blue are scarce, other synthetic and natural blue dyes are widely used across industries. Understanding these alternatives provides context for potential comparisons. The table below summarizes two common synthetic blue dyes and a category of natural options.

Dye Name Chemical Class/Description Primary Applications Key Regulatory ADI (mg/kg body weight)
Spirit Blue Triarylmethane dye [1] Lipase detection in bacteriology [1] Information Missing
FD&C Blue No. 1 (Brilliant Blue FCF) Synthetic triphenylmethane dye derived from petroleum [2] Foods, beverages, cosmetics, pharmaceuticals [2] US FDA: 0-12; EFSA: 0-12.5 [2]
FD&C Blue No. 2 (Indigotine) Synthetic version of plant-based indigo [2] Foods, beverages, pharmaceuticals (darker blue hue) [2] US FDA: 0-2.5; EFSA: 0-5 [2]
Natural Blue Colorants Anthocyanins, Phycocyanin (from Spirulina), Gardenia Blue [3] [4] Clean-label foods, supplements, cosmetics [3] Varies by specific substance and jurisdiction

A significant challenge in comparing the efficacy of these dyes is their instability under various environmental conditions. The table below outlines the stability profiles of several natural blue colorants, which is a critical factor for application performance [4].

Dye Temperature Sensitivity pH Sensitivity Light Sensitivity
Gardenia Blue Sensitive (above 80°C) Resistant to pH changes Highly resistant
Phycocyanin Very high sensitivity (denatures above 55°C) Slightly sensitive Moderate resistance
Anthocyanins Not resistant to high heat Very sensitive (color changes with pH) Resistant in alkaline environments

Experimental Protocol for Lipase Detection

For researchers looking to utilize Spirit Blue in its classic application, here is the methodology based on the seminal work of Starr (1941) [1]:

  • Experimental Workflow: The protocol involves incorporating Spirit Blue dye into an agar medium along with a lipid source, such as olive oil or tributyrin. The medium is then inoculated with the bacterial culture to be tested and incubated. A positive result for lipase activity is indicated by a visible change in the dye's color around the bacterial growth, typically from blue to a clear zone or another color [1].

This workflow can be visualized through the following experimental procedure:

G A Prepare Spirit Blue Agar B Inoculate with Bacterial Culture A->B C Incubate B->C D Observe Color Change (Blue → Clear Zone) C->D Decision Color Change Observed? D->Decision E Positive Lipase Activity Confirmed Decision->A No Decision->E Yes

Research Outlook

The search for high-quality, direct comparisons of Spirit Blue's efficacy against other dyes highlights a significant gap in the current scientific literature.

  • Limited Comparative Data: There is a lack of published studies that directly measure and compare the performance metrics (e.g., sensitivity, stability, intensity) of Spirit Blue against alternatives like FD&C Blue No. 1 or natural colorants in various applications [1] [2] [4].
  • Focus on Natural Replacements: Current research trends are strongly focused on finding stable, natural alternatives to synthetic dyes due to health and regulatory concerns, rather than on comparing established synthetic dyes with each other [3] [4].

References

mIF Assay Reproducibility & Performance Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details / Quantitative Data
Overall Analytical Goal Coefficient of variation (CV) of ~10% for detecting truly positive cells, making it a "quantitative multiplex imaging ELISA" [1].
Key Evidence A meta-analysis of 50+ studies across 10+ cancer types (8,000+ patients) found mIHC/mIF category performed significantly better than PD-L1 IHC, tumor mutation burden, and gene expression profiling in predicting response to immunotherapy [1].
Technology Principle Tyramide signal amplification (TSA)-based mIF, automated staining, multispectral imaging, and machine learning-based image analysis [1].
Recommendation for Robust Assay Assay sensitivity must match highly optimized conventional chromogenic IHC, which poses technical challenges to avoid saturation and maintain a linear, quantitative output [1].

Experimental Protocols for mIF Reproducibility

The high reproducibility of mIF is achieved through a standardized and automated workflow. Here is a typical protocol for a robust mIF assay:

cluster_workflow Multiplex Immunofluorescence (mIF) Workflow step1 1. Tissue Preparation FFPE Tissue Sections step2 2. Automated Staining Sequential Antibody Application with TSA step1->step2 step3 3. Multispectral Imaging High-Throughput Slide Scanner step2->step3 step4 4. Image Analysis Machine Learning Algorithms & Computer Vision step3->step4 step5 5. Data Output Cell Phenotyping & Spatial Analysis step4->step5

Key methodological details for ensuring reproducibility include:

  • Assay Development: The platform uses tyramide signal amplification (TSA) to achieve high sensitivity comparable to clinical-grade chromogenic IHC. This involves sequential antibody application, dye inactivation, and multiple rounds of staining to detect 6+ biomarkers on a single tissue section [1].
  • Automation and Standardization: The entire staining and imaging process is automated to minimize operator-dependent variability and ensure a consistent, high-throughput workflow suitable for clinical trials [1].
  • Quantitative Image Analysis: Advanced, machine learning-based algorithms are used for cell segmentation and phenotyping. This moves beyond subjective visual assessment to provide objective, quantitative data on cell types, densities, and spatial relationships [1].

References

×

UNII

690DO205AX

Other CAS

2152-64-9

Methods of Manufacturing

FORMERLY BY REACTION OF CI BASIC RED 9 WITH EXCESS ANILINE IN THE PRESENCE OF BENZOIC ACID

General Manufacturing Information

Benzenamine, 4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 04-14-2024

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